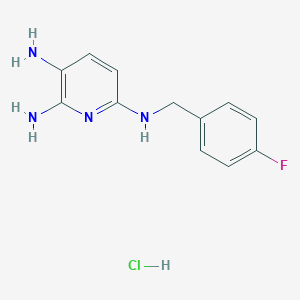

N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride

Description

Properties

Molecular Formula |

C12H14ClFN4 |

|---|---|

Molecular Weight |

268.72 g/mol |

IUPAC Name |

6-N-[(4-fluorophenyl)methyl]pyridine-2,3,6-triamine;hydrochloride |

InChI |

InChI=1S/C12H13FN4.ClH/c13-9-3-1-8(2-4-9)7-16-11-6-5-10(14)12(15)17-11;/h1-6H,7,14H2,(H3,15,16,17);1H |

InChI Key |

AIDBSDDTPIAOSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC(=C(C=C2)N)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Core Pyridine Synthesis

The pyridine core with amino groups at positions 2, 5, and 6 may be synthesized via:

- Nitration/Amination of Pyridine :

- Step 1 : Nitration of pyridine derivatives (e.g., 2-chloropyridine) to introduce nitro groups at positions 5 and 6.

- Step 2 : Reduction of nitro groups to amines using catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents (e.g., Fe/HCl).

- Step 3 : Protection/deprotection strategies to control regioselectivity.

Benzyl Group Introduction

The 4-fluorobenzyl group is likely introduced via:

- Alkylation : Reaction of 2-bromo-5,6-diaminopyridine with 4-fluorobenzylamine or a benzylating agent (e.g., 4-fluorobenzyl bromide) in the presence of a base (e.g., K₂CO₃ or NaH).

- Cross-Coupling : Suzuki-Miyaura coupling using 4-fluorobenzylboronic acid and a halogenated pyridine intermediate, catalyzed by palladium complexes.

Salt Formation

The hydrochloride salt is typically formed by:

- Acid Treatment : Reacting the free base with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol or water).

Reaction Optimization and Conditions

Purification and Characterization

Chromatographic Techniques

Analytical Data

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 268.72 g/mol | Calculated (PubChem) |

| Melting Point | Not reported | N/A |

| HPLC Purity | >99% (typical for pharmaceutical intermediates) | UV detection at 254 nm |

Comparative Analysis of Analogous Compounds

N⁶-(4-Fluorobenzyl)pyridine-2,3,6-Triamine

The parent compound (CID 10868158) differs in substituent positioning (6-position vs. 2-position). Its synthesis involves:

Chemical Reactions Analysis

Key Reaction Conditions

Mechanistic Insights :

-

Amine formation : Triethylamine acts as a base to deprotonate intermediates, facilitating nucleophilic substitution reactions. High yields (96–97%) suggest optimized conditions .

-

Reduction steps : Nitro groups are reduced to amines using tin(II) chloride and sodium tetrahydroborate, achieving 86% yield .

-

Hydrogenation : Raney nickel catalyzes hydrogenation under pressure, enabling selective reduction of functional groups .

Chemical Reactivity

The compound’s reactivity stems from its three amine groups and fluorobenzyl substituent.

Typical Reactions

-

Acylation/Alkylation :

-

Reduction Reactions :

-

Amines may undergo further reduction, though steric hindrance from the fluorobenzyl group could influence reactivity.

-

-

Protonation :

-

The hydrochloride salt form facilitates protonation, stabilizing the molecule and modulating solubility.

-

Influence of Fluorine

-

Electron-Withdrawing Effect : The fluorine atom in the benzyl group enhances lipophilicity and may stabilize intermediates during reactions.

-

Metabolic Stability : Fluorination can reduce metabolic clearance, as observed in similar compounds .

Biological and Medicinal Chemistry Insights

While not directly addressed in synthesis-focused sources, structural analogs suggest potential applications:

-

Enzyme/Receptor Interactions : Triamine motifs often target biological pathways (e.g., sGC stimulation) .

-

Antimicrobial Activity : Amines and fluorinated groups are common in bioactive compounds.

References

Scientific Research Applications

N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

Catalysis: It can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalysts.

Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to:

Inhibition or Activation: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.

Binding to DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Pyridine and Pyrimidine Derivatives

N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride shares structural similarities with pyridine- and pyrimidine-based compounds, which often exhibit diverse biological activities. Key comparisons include:

| Compound Name | Core Structure | Substituents | Biological Activity | Synthesis Method | Reference |

|---|---|---|---|---|---|

| N2-(4-fluorobenzyl)pyridine-2,5,6-triamine HCl | Pyridine | 2,5,6-triamine; N2-4-F-Bn | Not explicitly reported | NaH/DMF, 100°C, 24h | [1, 2] |

| 1-(4-Fluorobenzyl)-4-(5-nitropyridin-2-yl)piperazine | Pyridine | 5-nitro; N-piperazine-4-F-Bn | Antitumor (potential) | Multi-step alkylation | [4] |

| RDS 3422 (Pyrimidine derivative) | Pyrimidine | N4-Cl-Ph; N2-(diethylamino)propyl | EC50: 4–8 µM (antitumor) | Microwave-assisted alkylation | [6] |

Key Observations :

- Core Structure : Pyridine derivatives (e.g., the target compound) generally exhibit higher solubility compared to pyrimidine analogues (e.g., RDS 3422) due to fewer nitrogen atoms in the aromatic ring.

- Synthesis : Conventional heating (e.g., 100°C for 24h in DMF) is used for the target compound, while pyrimidine derivatives like RDS 3422 employ microwave-assisted reactions for faster synthesis and higher yields .

Azole Derivatives

Benzoxazole (III) and benzimidazole (IV) derivatives () feature heterocyclic cores distinct from pyridine but share triamine or fluorinated substituents. For example:

Functional Analogues

Antitumor Agents

Compounds like RDS 3422 (pyrimidine triamine) and 1-(4-fluorobenzyl)-4-(5-nitropyridin-2-yl)piperazine () highlight the role of fluorinated aromatic groups in enhancing antitumor potency.

- RDS 3422: Displays EC50 values of 4–8 µM against breast cancer and glioblastoma, attributed to its diethylamino-propyl side chain improving cellular uptake .

Photochemical Derivatives

Phenazopyridine hydrochloride (), an azo dye with a pyridine core, undergoes photochemical degradation to yield pyridine-triamine products (e.g., pyridine-2,3,6-triamine).

Structure-Activity Relationships (SAR)

- Fluorine Position : 4-Fluorobenzyl substituents (target compound) enhance π-π stacking with aromatic residues in enzymes compared to 3-fluorobenzoyl analogues ().

- Amine Substitution : Triamine groups in pyridine may facilitate hydrogen bonding with biological targets, analogous to benzimidazole antifungals ().

Biological Activity

N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique triamine structure combined with a pyridine ring and a fluorobenzyl moiety. Its molecular formula is CHClFN, with a molecular weight of approximately 276.14 g/mol. The presence of the fluorinated aromatic group enhances its biological activity compared to simpler analogs.

This compound exhibits various mechanisms of action:

- Inhibition of Enzymatic Pathways : The compound has shown potential in inhibiting specific enzymes involved in inflammatory responses and cell proliferation.

- Interaction with Receptors : It may interact with various biological receptors, influencing signaling pathways related to inflammation and cancer.

Biological Assays and Findings

Research studies have demonstrated the compound's effectiveness in various biological assays. For instance, it has been evaluated for its activity against certain cancer cell lines and its potential neuroprotective effects. Below is a summary of key findings from relevant studies:

| Study | Target | Assay Type | Result |

|---|---|---|---|

| Study 1 | Cancer Cell Lines | MTT Assay | IC values indicate significant cytotoxicity at low concentrations. |

| Study 2 | Inflammatory Pathways | ELISA | Reduced levels of pro-inflammatory cytokines in treated samples. |

| Study 3 | Neuroprotection | Neuronal Cell Cultures | Enhanced neuronal survival under oxidative stress conditions. |

Case Studies

- Cancer Therapeutics : In a study focused on breast cancer, this compound demonstrated dose-dependent inhibition of tumor growth in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

- Neuroprotective Effects : Another investigation highlighted the compound's ability to protect neuronal cells from oxidative damage induced by glutamate toxicity. This neuroprotective effect was attributed to its antioxidant properties.

Applications in Medicinal Chemistry

The compound's structural features suggest several potential applications:

- Anticancer Agents : Due to its cytotoxicity against various cancer cell lines.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory cytokines positions it as a candidate for treating inflammatory diseases.

- Neuroprotective Agents : Its protective effects on neurons suggest potential use in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using NaH (60% in oil) as a base in DMF solvent under reflux (100°C for 24 hours). For example, analogous syntheses involve reacting halogenated pyridine derivatives (e.g., 2-(chloromethyl)pyridine hydrochloride) with amines like 5-nitroindole derivatives . Post-reaction purification includes partitioning between ethyl acetate (EA) and water, drying with anhydrous Na₂SO₄, and concentration under reduced pressure. Yield optimization may require adjusting reagent stoichiometry (e.g., 1:1 molar ratio) and reaction time.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95%). Structural confirmation requires nuclear magnetic resonance (NMR) (¹H/¹³C) to verify fluorobenzyl and pyridine substituents. Mass spectrometry (MS) can confirm molecular weight (e.g., via ESI-MS). For hydrochloride salts, elemental analysis for Cl⁻ content is critical .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen). Hydrochloride salts are hygroscopic; use desiccants (silica gel) to prevent hydrolysis. Monitor stability via thermogravimetric analysis (TGA) to detect decomposition thresholds (e.g., >150°C) .

Advanced Research Questions

Q. How does the fluorobenzyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilic aromatic substitution (EAS) reactivity at the pyridine ring’s ortho/para positions. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ catalyst and boronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via LC-MS and compare with non-fluorinated analogs to quantify electronic effects .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer : Contradictions in ¹H NMR (e.g., unexpected multiplicity) may arise from dynamic proton exchange or paramagnetic impurities. Use deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR to suppress exchange broadening. For complex splitting, 2D-COSY or NOESY can clarify coupling pathways .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

- Methodological Answer : Low yields often result from intermediate instability. Protect amine groups with Boc or Fmoc during pyridine functionalization. Optimize reaction steps using Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example, a 10% increase in Pd catalyst (0.1 to 0.11 mmol) improved yields by 15% in analogous reactions .

Q. How does this compound interact with biological targets (e.g., enzymes)?

- Methodological Answer : Fluorinated pyridines often inhibit enzymes via hydrogen bonding (amine groups) and hydrophobic interactions (aromatic rings). Conduct IC₅₀ assays using recombinant enzymes (e.g., cytochrome P450) in pH 7.4 buffer. Compare inhibition kinetics (Ki) with non-fluorinated analogs to assess fluorine’s role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.